molecular formula C24H20FNO5 B1597731 (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid CAS No. 959583-03-0

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

Cat. No. B1597731
M. Wt: 421.4 g/mol
InChI Key: SQZGPGBZYHBPSB-VXKWHMMOSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Synthesis Techniques

The compound is used as a protected sugar amino acid derived from alpha-O-methoxy- and 2,3-dehydroneuraminic acids, demonstrating its utility in the synthesis of oligomers varying in length. This showcases its role in facilitating solid-phase synthesis techniques for creating complex oligomers efficiently without affecting the anomeric carbon's integrity, as seen in the synthesis of oligomers derived from amide-linked neuraminic acid analogues (Travis Q. Gregar & J. Gervay-Hague, 2004).

Material Science Applications

In the realm of nanotechnology, N-Fluorenyl-9-methoxycarbonyl-protected amino acids, closely related to the chemical , have been employed as surfactants for carbon nanotubes. Their interactions are modeled using quantum mechanical computations, illustrating their potential in creating homogeneous aqueous nanotube dispersions on-demand under both constant and physiological conditions (B. Cousins et al., 2009).

Biological Studies

The compound's derivatives are utilized in the synthesis of peptides with reversibly protected tertiary peptide bonds. This application is particularly beneficial in preventing interchain association during solid-phase peptide synthesis, indicating its significance in peptide synthesis methodologies (T. Johnson et al., 1993).

Safety And Hazards

The specific safety and hazard information for this compound is not provided in the available data. It is important to handle all chemicals with appropriate safety measures.


Future Directions

The compound’s derivatives have been utilized in the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase syntheses of β-peptides1. It has also been exploited for analyzing microcystins, a family of cyclic hepatotoxic heptapeptides1. These applications suggest potential future directions in peptide synthesis and analytical chemistry.


Please note that this information is based on the available data and may not be comprehensive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

(2S,3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20FNO5/c25-15-11-9-14(10-12-15)21(22(27)23(28)29)26-24(30)31-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,27H,13H2,(H,26,30)(H,28,29)/t21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQZGPGBZYHBPSB-VXKWHMMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)F)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](C4=CC=C(C=C4)F)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376151
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

CAS RN

959583-03-0
Record name (2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid
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(2S,3S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-fluorophenyl)-2-hydroxypropanoic acid

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